molecular formula C8H6BrFN2 B13560393 3-bromo-7-fluoro-4-methyl-1H-indazole

3-bromo-7-fluoro-4-methyl-1H-indazole

Cat. No.: B13560393
M. Wt: 229.05 g/mol
InChI Key: PUEJKTQFCQWHBA-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-4-methyl-1H-indazole is a halogenated indazole derivative featuring a bromine atom at the 3-position, a fluorine atom at the 7-position, and a methyl group at the 4-position of the indazole core. The indazole scaffold is a bicyclic aromatic system with applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

3-bromo-7-fluoro-4-methyl-2H-indazole

InChI

InChI=1S/C8H6BrFN2/c1-4-2-3-5(10)7-6(4)8(9)12-11-7/h2-3H,1H3,(H,11,12)

InChI Key

PUEJKTQFCQWHBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NNC(=C12)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7-fluoro-4-methyl-1H-indazole typically involves the cyclization of substituted hydrazines with ortho-substituted benzaldehydes. One common method includes the use of 2-fluorobenzaldehyde and hydrazine hydrate under acidic conditions to form the indazole ring. The bromination and methylation steps are then carried out using bromine and methyl iodide, respectively .

Industrial Production Methods

Industrial production of 3-bromo-7-fluoro-4-methyl-1H-indazole often employs transition metal-catalyzed reactions to achieve higher yields and purity. For example, a copper(II) acetate-catalyzed reaction in the presence of oxygen can be used to form the indazole ring, followed by selective bromination and methylation steps .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-fluoro-4-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-7-fluoro-4-methyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-7-fluoro-4-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 3-Bromo-7-Fluoro-4-Methyl-1H-Indazole and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
3-Bromo-7-fluoro-4-methyl-1H-indazole 3-Br, 7-F, 4-CH3 C₈H₅BrFN₂ 228.03 High lipophilicity (methyl group); potential drug intermediate Hypothetical: Suzuki coupling or halogenation
3-Bromo-4-fluoro-7-nitro-1H-indazole (CAS 1353877-95-8) 3-Br, 4-F, 7-NO₂ C₇H₃BrFN₃O₂ 274.02 Nitro group enables further functionalization; used in medicinal chemistry Multi-step synthesis (nitration, halogenation)
4-Bromo-7-fluoro-1H-indazole 4-Br, 7-F C₇H₄BrFN₂ 214.02 Simpler structure; building block for cross-coupling reactions Direct halogenation or palladium-mediated coupling
3-Bromo-4-methyl-7-nitro-1H-indazole (CAS 1427460-21-6) 3-Br, 4-CH₃, 7-NO₂ C₈H₅BrN₃O₂ 257.05 Combines methyl (lipophilicity) and nitro (reactivity) groups Nitration of methyl-substituted precursor
3-Bromo-4-chloro-1-(phenylmethyl)-1H-indazole (CAS 1823240-67-0) 3-Br, 4-Cl, 1-CH₂C₆H₅ C₁₄H₁₀BrClN₂ 321.60 Bulky benzyl group modulates steric effects Alkylation of indazole with benzyl halides

Key Findings:

Substituent Effects on Reactivity and Applications Halogen Positioning: Bromine at the 3-position (as in the target compound) is a common site for Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl structures . In contrast, 4-bromo-7-fluoro-1H-indazole () lacks the methyl group, reducing steric hindrance but offering fewer options for lipophilicity-driven applications. Nitro vs. Methyl Groups: Compounds with nitro substituents (e.g., CAS 1353877-95-8) exhibit higher reactivity for reduction or displacement reactions, whereas the methyl group in the target compound enhances metabolic stability and solubility in nonpolar environments .

Synthetic Methodologies The target compound’s synthesis likely involves sequential halogenation and alkylation steps. For example, bromine could be introduced via electrophilic substitution, followed by fluorination using deoxyfluorinating agents (e.g., DAST) . Comparatively, nitro-substituted analogs require nitration under acidic conditions (e.g., HNO₃/H₂SO₄), which may limit compatibility with acid-sensitive functional groups .

Cost and Availability

  • Halogenated precursors like 3-bromo-6-chloro-2-fluorobenzonitrile () are commercially available but costly ($207/g), suggesting that the target compound’s synthesis may require optimization for scalability .

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